molecular formula C24H18F6N6O4S B12468875 2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)

2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)

Cat. No.: B12468875
M. Wt: 600.5 g/mol
InChI Key: CIMRIDPPEONTRF-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate) is a complex organic compound that features a benzo[d]thiazole ring, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate) typically involves multi-step organic reactions. The process may start with the formation of the benzo[d]thiazole ring, followed by the introduction of the pyridine and pyrimidine rings through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, amines, and nitriles. The final step often involves the formation of the bis(2,2,2-trifluoroacetate) salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring.

    Reduction: Reduction reactions could occur at the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can take place, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure indicates possible applications in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties. Its complex structure could contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate) would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]thiazol-2-yl)-2-(2-aminopyrimidin-4-yl)acetonitrile
  • 2-(Pyridin-3-yl)-2-(2-aminopyrimidin-4-yl)acetonitrile
  • 2-(Benzo[d]thiazol-2-yl)-2-(2-(pyridin-3-yl)ethylamino)pyrimidine

Uniqueness

What sets 2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate) apart is its combination of three distinct heterocyclic rings and the presence of the bis(2,2,2-trifluoroacetate) salt. This unique structure may confer specific properties that are advantageous in various applications, such as increased stability, solubility, or biological activity.

Properties

Molecular Formula

C24H18F6N6O4S

Molecular Weight

600.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H16N6S.2C2HF3O2/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14;2*3-2(4,5)1(6)7/h1-6,8-9,11,13,15H,7,10H2,(H,23,24,26);2*(H,6,7)

InChI Key

CIMRIDPPEONTRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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